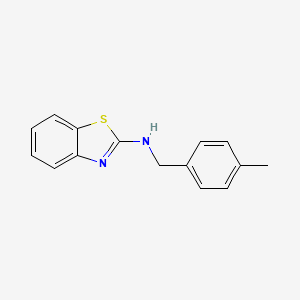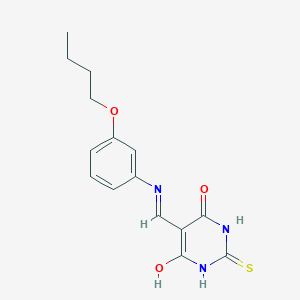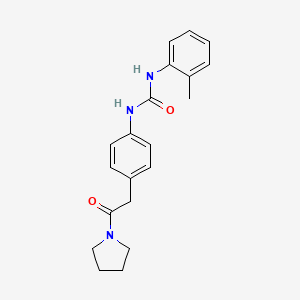![molecular formula C26H33N3O3 B2617428 1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 1018128-58-9](/img/structure/B2617428.png)
1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one” is a complex organic molecule. It has a molecular formula of C26H33N3O3 and a molecular weight of 435.56812. This compound is not intended for human or veterinary use and is typically used for research purposes12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds are often synthesized starting from commercially available materials3. The synthesis process usually involves several steps, including formylation, reduction, protection of the hydroxy group, and introduction of a formyl group3.Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a benzimidazole ring and a pyrrolidinone ring, both of which are common structures in organic chemistry. The benzimidazole ring is substituted with a tert-butyl group and a complex propyl group, which includes a dimethylphenoxy group and a hydroxy group12.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, similar compounds often undergo reactions such as formylation, reduction, and protection of the hydroxy group3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. However, based on its molecular structure, we can infer that it is likely to have the properties common to similar organic compounds, such as being solid at room temperature, having a specific melting and boiling point, and being soluble in common organic solvents.Aplicaciones Científicas De Investigación
Pyrrolidinone Derivatives and Chemical Synthesis
1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is structurally related to the family of pyrrolidinones. Studies on similar compounds reveal insights into their chemical behaviors and applications. For instance, the thermal decomposition of tert-butyl-containing compounds under flash vacuum thermolysis conditions can yield diverse N-heterocycles, highlighting the potential of these structures in synthetic chemistry (Vu et al., 2013)(Vu et al., 2013).
Medicinal Chemistry and Anticancer Research
Compounds structurally related to 1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one have shown significant potential in medicinal chemistry. For example, N-heterocyclic carbene complexes with palladium, gold, and silver have demonstrated potent anticancer activity (Ray et al., 2007)(Ray et al., 2007). This suggests that related structures could be explored for their therapeutic applications.
Protective Agents in Organic Chemistry
The chemical structure of 1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one suggests its potential use as a protective group in organic synthesis. Corey and Venkateswarlu (1972) described the development of chemical agents like dimethyl-tert-butylsilyl for protecting hydroxyl groups, illustrating the relevance of tert-butyl derivatives in synthetic applications (Corey & Venkateswarlu, 1972).
Applications in Material Science
The incorporation of tert-butyl groups in polymers has been shown to influence their properties significantly. For example, new polyimides with tert-butyl side groups demonstrated low dielectric constants and high organosolubility, potentially making them useful in electronic applications (Chern & Tsai, 2008)(Chern & Tsai, 2008). This suggests that 1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one could find applications in the field of material science.
Environmental and Toxicological Studies
In environmental and toxicological research, tert-butyl derivatives have been assessed for their effects. For instance, the genotoxic effects of methyl-tert-butyl ether to human lymphocytes were studied using the comet assay (Chen et al., 2008)(Chen et al., 2008). Such studies are crucial in understanding the environmental and health impacts of these compounds.
Safety And Hazards
Direcciones Futuras
The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and study of its potential applications in various fields. However, without more specific information, it’s difficult to predict exact future directions.
Propiedades
IUPAC Name |
1-tert-butyl-4-[1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O3/c1-17-10-11-21(12-18(17)2)32-16-20(30)15-28-23-9-7-6-8-22(23)27-25(28)19-13-24(31)29(14-19)26(3,4)5/h6-12,19-20,30H,13-16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMJSPNIEJPIDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

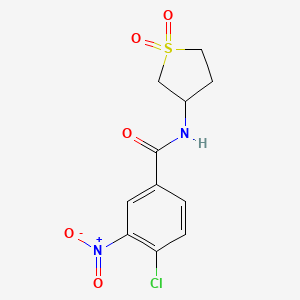
![N-[(4-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2617349.png)
![2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2617350.png)
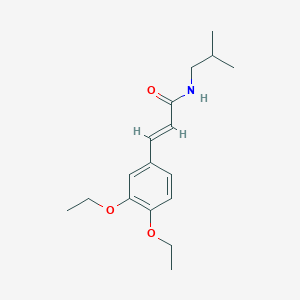
![(Z)-ethyl 2-(2-((4-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2617353.png)
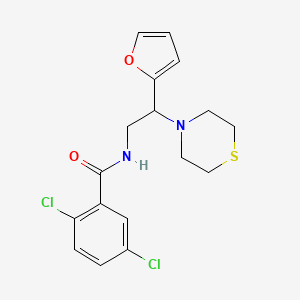
![3-[4-(Trifluoromethyl)phenyl] thiomorpholine](/img/structure/B2617355.png)
![5-[[6-(7-Chloro-1-benzothiophen-2-yl)indol-1-yl]methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2617357.png)
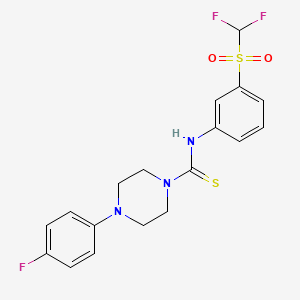
![11-oxo-N-(4-(trifluoromethyl)phenyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2617362.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B2617365.png)
